Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
Overview
Description
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methyl ester group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar microwave-assisted methods. The process demonstrates broad substrate scope and good functional group tolerance, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, depending on the reagents and conditions used .
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted. For example, it has been shown to inhibit kinases involved in inflammatory and proliferative pathways .
Comparison with Similar Compounds
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate can be compared with other similar compounds, such as:
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-A]pyrimidines: These compounds have similar structures but differ in their substitution patterns and biological activities.
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridines: These compounds have additional hydrogen atoms, making them more saturated and potentially altering their reactivity and biological properties.
[1,2,4]triazolo[1,5-C]pyrimidines: These compounds have a different ring fusion pattern, which can significantly impact their chemical and biological behavior.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWJXKVVRMYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=NN2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738744 | |
Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005205-51-5 | |
Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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